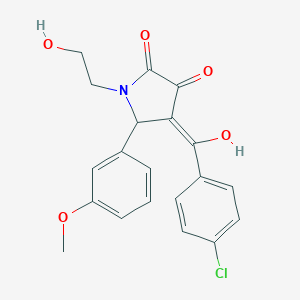
4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as C16, is a synthetic organic compound that belongs to the class of pyrrolone derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery.
Wirkmechanismus
The mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. For example, 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which has been linked to improved cognitive function and memory.
Biochemical and Physiological Effects
4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been found to possess a wide range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit anti-oxidant activity by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potent biological activity. It has been shown to exhibit a wide range of effects, making it a useful tool for studying various biological processes. However, one limitation of using 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is its relatively complex synthesis method, which may limit its availability and increase its cost.
Zukünftige Richtungen
There are several future directions for research on 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit potent inhibitory activity against acetylcholinesterase, which is a key enzyme involved in the pathogenesis of Alzheimer's disease. Another area of interest is its potential applications in the treatment of cancer. 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit anti-tumor activity, and further research may help to elucidate its mechanism of action and identify potential therapeutic targets. Finally, future research may also focus on developing more efficient synthesis methods for 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, which may increase its availability and reduce its cost.
Synthesemethoden
The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves the condensation reaction of 4-chlorobenzoyl chloride with 3-methoxyphenylacetic acid, followed by the addition of ethylene glycol and sodium hydroxide. The resulting product is then subjected to cyclization with the help of acetic anhydride and sulfuric acid. The final product is obtained after purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to exhibit potent inhibitory activity against a number of enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase.
Eigenschaften
Produktname |
4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molekularformel |
C20H18ClNO5 |
Molekulargewicht |
387.8 g/mol |
IUPAC-Name |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(2-hydroxyethyl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H18ClNO5/c1-27-15-4-2-3-13(11-15)17-16(19(25)20(26)22(17)9-10-23)18(24)12-5-7-14(21)8-6-12/h2-8,11,17,23-24H,9-10H2,1H3/b18-16- |
InChI-Schlüssel |
OLQQNAZUXJJDEL-VLGSPTGOSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2CCO |
SMILES |
COC1=CC=CC(=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCO |
Kanonische SMILES |
COC1=CC=CC(=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate](/img/structure/B249162.png)

![1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine](/img/structure/B249165.png)
![1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B249168.png)

![(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249174.png)

![[4-(2,4-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249177.png)
![[4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249178.png)
![1-(3-Chlorobenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249179.png)
![3-Cyclopentyl-1-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B249182.png)
